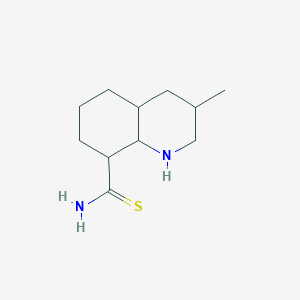
3-Methyldecahydroquinoline-8-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyldecahydroquinoline-8-carbothioamide is a heterocyclic compound with the molecular formula C11H20N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldecahydroquinoline-8-carbothioamide typically involves the reaction of decahydroquinoline derivatives with thioamide groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling of reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-Methyldecahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
3-Methyldecahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It has potential anticancer activities, particularly in targeting pathways like PI3K/Akt/mTOR.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyldecahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antimicrobial activity is due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Carbazole hydrazine-carbothioamide: Known for its antioxidant and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits cognitive enhancement and neuroprotective effects.
Pyrazole carbothioamide derivatives: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness
3-Methyldecahydroquinoline-8-carbothioamide is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in various fields .
Properties
CAS No. |
62355-36-6 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H20N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h7-10,13H,2-6H2,1H3,(H2,12,14) |
InChI Key |
QUFYHBBBLZABOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCC(C2NC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


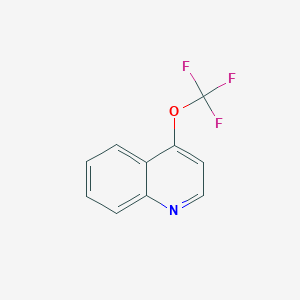



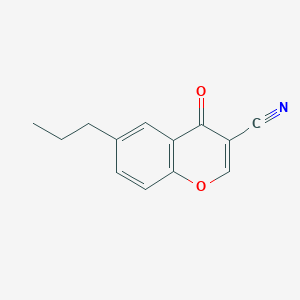
![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)

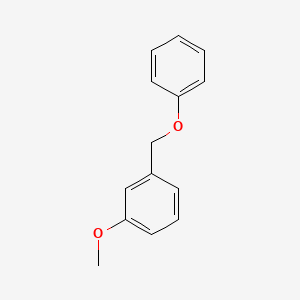
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
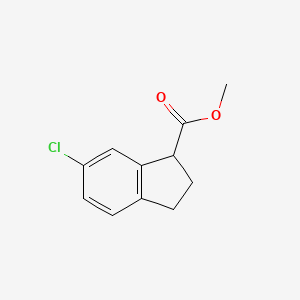
![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

![10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890381.png)
